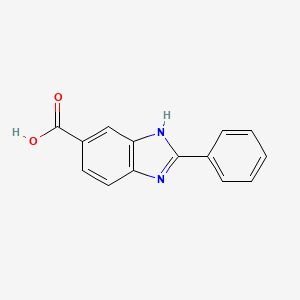

2-phenyl-3H-benzimidazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-phenyl-3H-benzimidazole-5-carboxylic acid is an organic compound that belongs to the class of phenylbenzimidazoles . These compounds contain a phenylbenzimidazole skeleton, which consists of a benzimidazole moiety where its imidazole ring is attached to a phenyl group .

Molecular Structure Analysis

The molecular structure of 2-phenyl-3H-benzimidazole-5-carboxylic acid is characterized by a benzimidazole moiety attached to a phenyl group . The IUPAC name for this compound is 2-phenyl-1H-benzimidazole-6-carboxylic acid . The molecular formula is C14H10N2O2, and the molecular weight is 238.24 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-phenyl-3H-benzimidazole-5-carboxylic acid include a molecular weight of 238.24 g/mol . The compound has two hydrogen bond donor counts and three hydrogen bond acceptor counts . It also has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación

-

Pharmacological Activities

- Field : Pharmacology

- Application : Benzimidazoles and their derivatives play a significant role as therapeutic agents, such as antiulcer, analgesic, and anthelmintic drugs . Specifically, 2-phenyl-benzimidazole has been synthesized and found to be the principal product .

- Method : The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .

- Results : The use of non-environmental organic compounds and application high energy synthetic methods, the production of waste, and the application of conventional toxic processes are a problem for the pharmaceutical industry and for these important drugs’ synthesis .

-

Anticancer Agents

- Field : Oncology

- Application : Benzimidazole derivatives have been intensively studied to use as a new generation of anticancer agent . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

- Method : The synthesis of benzimidazole derivatives typically involved in the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents .

- Results : The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also caused significant increase of anticancer activity, while the presence of electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at 2-position of benzimidazole ring decreased the ability of inhibition of synthesized benzimidazoles .

-

UV Radiation Protector

-

Antibacterial and Antifungal Agents

-

Antiviral Agents

-

Antihypertensive Agents

-

Anti-inflammatory Agents

-

Antidiabetic Agents

-

Antihistamine Agents

-

Neurological Drugs

-

Endocrinological Drugs

-

Ophthalmological Drugs

Propiedades

IUPAC Name |

2-phenyl-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDSSZSKEQLSGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347015 |

Source

|

| Record name | 2-Phenyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-3H-benzimidazole-5-carboxylic acid | |

CAS RN |

66630-70-4 |

Source

|

| Record name | 2-Phenyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1348156.png)